molecular formula C14H18BrNO2 B8126318 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

Cat. No.: B8126318
M. Wt: 312.20 g/mol
InChI Key: LSVQPJBARGJZTJ-UHFFFAOYSA-N
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Description

9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid: is a chemical compound with the molecular formula C14H18BrNO2 . It is a white to yellow solid with a molecular weight of 312.21 g/mol . This compound is part of the benzo[b]azepine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by cyclization and carboxylation reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzo[b]azepine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, it is studied for its potential interactions with biological targets, including enzymes and receptors. This can lead to the development of new biochemical tools and probes .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

  • 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid
  • 1-Isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

Comparison: Compared to similar compounds, 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid is unique due to the presence of both the bromine atom and the isopropyl group. These functional groups contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

9-bromo-1-propan-2-yl-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-9(2)16-6-4-3-5-10-7-11(14(17)18)8-12(15)13(10)16/h7-9H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVQPJBARGJZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC2=C1C(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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